molecular formula C10H11BrN2 B1198134 5-Bromotryptamine CAS No. 3610-42-2

5-Bromotryptamine

Cat. No. B1198134
CAS RN: 3610-42-2
M. Wt: 239.11 g/mol
InChI Key: CGHUQJRRADEHTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromotryptamine and related compounds often involves bromination reactions where a bromine atom is introduced into the tryptamine skeleton. Techniques may vary, including direct bromination or the use of bromo-organic compounds as reagents. The specific position of bromination (e.g., at the 5-position in the indole ring) can be critical for the resulting compound's biological activity and chemical properties.

Molecular Structure Analysis

The molecular structure of 5-Bromotryptamine is characterized by the presence of an indole ring system, common to tryptamines, with a bromine atom substituted at a specific position, such as the 5-position. This substitution can influence the molecule's electronic distribution, conformation, and interactions with biological targets. Advanced techniques like 2D NMR and X-ray crystallography can be used to elucidate the detailed molecular structure and stereochemistry.

Chemical Reactions and Properties

Brominated tryptamines, including 5-Bromotryptamine, can undergo various chemical reactions, reflecting their reactivity and functional group chemistry. The bromine atom can participate in nucleophilic substitution reactions, coupling reactions, and even serve as a protecting group in complex synthetic sequences. The presence of bromine can also influence the compound's photophysical properties, potentially leading to unique luminescent characteristics.

Physical Properties Analysis

The physical properties of 5-Bromotryptamine, such as solubility, melting point, and crystal structure, are influenced by the bromine substitution. Bromination typically increases molecular weight and can affect the compound's solubility in organic solvents and water. The crystal structure, which can be determined by X-ray crystallography, provides insights into the compound's solid-state organization and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 5-Bromotryptamine, including its reactivity, stability, and interactions with other molecules, are significantly affected by the presence of the bromine atom. Bromine is a relatively electronegative and sizable substituent, which can impact the electronic properties of the indole ring and the overall molecule. These properties are crucial for understanding the compound's behavior in chemical reactions and its interaction with biological systems.

Scientific Research Applications

1. Application as 5-HT2A Receptor Antagonists

  • Summary of Application : 5-Hydroxytryptamine type 2A (5-HT2A) receptor is an important target for developing innovative antipsychotic agents in neuropsychiatric disorder therapies . Bromotryptamine derivatives, such as 6-bromo-N-propionyltryptamine, have been found to exhibit antagonist activity against the 5-HT2A receptor .
  • Methods of Application : The inhibitory activity was performed in CHO-K1 (Chinese hamster ovary) cells where recombinant human 5-HT2A receptor was expressed, measured by the calcium flux assay .
  • Results or Outcomes : Compound 1 with an N-propionyl side chain exhibited stronger 5-HT2A receptor antagonist activity than that of N-acetyl derivative (2), indicating that 6-bromotryptamine analogues with a longer chain acyl group perhaps displayed a more potent capacity to the target .

2. Application in Neuroprotection

  • Summary of Application : Bromotryptamine derivatives have been found in marine sponges and have shown potential neuroprotective effects .
  • Methods of Application : The neuroprotective activity of these compounds was tested on human neuroblastoma SH-SY5Y and microglia BV2 cells .
  • Results or Outcomes : These compounds showed almost no cytotoxic effect up to 10 µM on the tested cells, and some of them exhibited an interesting neuroprotective activity by reducing oxidative damage .

3. Application in Drug Discovery

  • Summary of Application : The indole scaffold, a structure found in bromotryptamine, is a recurring structure in multiple bioactive heterocycles and natural products . Regioselective halogenation of the indole scaffold is a common strategy in drug discovery to tune the properties of lead drug candidates .
  • Methods of Application : In this work, the industrial workhorse Saccharomyces cerevisiae was engineered for the de novo production of halogenated tryptophan and tryptamine derivatives . Functional expression of bacterial tryptophan halogenases together with a partner flavin reductase and a tryptophan decarboxylase resulted in the production of halogenated tryptophan and tryptamine with chlorine or bromine .
  • Results or Outcomes : Some of the products obtained like 6-bromotryptamine could have direct applications in the pharmaceutical industry . The derivative 6-bromotryptamine A has been demonstrated to inhibit the activity of acetylcholinesterase in vitro and prevent scopolamine-induced short-term cognitive impairments in mice .

Safety And Hazards

5-Bromotryptamine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P264, P270, P301 + P312, and P501 .

Future Directions

The future directions of 5-Bromotryptamine research could involve further exploration of its synthesis, chemical reactions, and mechanism of action. There is also potential for investigating its neuroprotective activity, as some brominated alkaloids have shown neuroprotective effects by reducing oxidative damage .

properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHUQJRRADEHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957504
Record name 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine
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Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromotryptamine

CAS RN

3610-42-2
Record name 5-Bromotryptamine
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Record name 5-Bromotryptamine
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Record name 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine
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Record name 5-bromo-1H-indole-3-ethylamine
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Synthesis routes and methods

Procedure details

A mixture of 1.00 g. (3.53 mmoles) of 5-bromo-tryptamine-2-carboxylic acid and 80 ml. of 10% aqueous sulfuric acid is stirred and refluxed for 30 hours. The pH of the mixture is adjusted to 9 with concentrated aqueous ammonia under cooling in an ice bath, and the alkaline mixture is extracted with 4×20 ml. of chloroform. The organic extracts are combined, washed with 5% aqueous sodium hydroxide solution and then with water, dried over anhydrous magnesium sulfate, filtered, and the filtrate is evaporated in vacuo. 0.48 g. (58%) of 5-bromo-tryptamine are obtained as an oily residue.
Quantity
3.53 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
BGT Ho, GE Fritchie, MLB Noel… - Journal of …, 1971 - Wiley Online Library
… Tritiation of 5-bromotryptamine was performed by a tritiumhydrogen exchange method (4). … 5-Bromoindole-3-acetic acid was purchased' and 5-bromotryptamine (mp 77-80', ether) was …
Number of citations: 6 onlinelibrary.wiley.com
YB Shmukler, GA Buznikov, NG Grigor'ev… - Bulletin of Experimental …, 1984 - Springer
… , but as a rule did not affect sensitivity to 5-bromotryptamine. Conversely, cAMP had a protective action against 5-bromotryptamine, but no significant effect on sensitivity to indocarb. …
Number of citations: 2 link.springer.com
PA Suryavanshi, V Sridharan… - Chemistry–A European …, 2013 - Wiley Online Library
… To this end, as shown in Scheme 3, we employed 5-bromotryptamine13 as the starting material and found that its reaction with para-chlorocinnamaldehyde and ethyl acetoacetate …
J McNulty, IWJ Still - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… Our planned synthetic route (Scheme 5) called for the availability of 5-bromotryptamine 16 as well as L-(Boc)prolinal 17.' The former is available from 5-bromoindole in 71% overall yield…
Number of citations: 21 pubs.rsc.org
M Fekete, P Kolonits, N Hien, L Novák - Open Chemistry, 2005 - degruyter.com
… Abstract: New tryptamine 5, 7 and β-carboline derivatives 3 were prepared by palladiumcatalyzed coupling reaction of 5-bromotryptamine 1 with aryl boronic acids. c Central European …
Number of citations: 6 www.degruyter.com
L Szabó, L Dobay, G Kalaus, E Gács‐Baitz… - Archiv der …, 1987 - Wiley Online Library
… 4-bromobenzene-diazonium cloride 5-bromotryptamine-2-carboxylic acid (4) was prepared, the acidic decarboxylation of which yielded 5-bromotryptamine. This latter was reacted with …
Number of citations: 6 onlinelibrary.wiley.com
DP CARDINALI, RJ WURTMAN - Endocrinology, 1972 - academic.oup.com
… specific inhibitors of pineal HIOMT [N3,4-dichlorobenzoyl-5-bromotryptamine and N-benzoyl-5-bromotryptamine (7)] on the activities of the pineal, retinal and harderian gland enzymes …
Number of citations: 182 academic.oup.com
GQ Shen, BJ Baker - Tetrahedron letters, 1994 - Elsevier
… In our continuing investigation of the biosynthetic origin of β-carboline derivatives in this marine invertebrate, we have evaluated 5-bromotryptamine and 5-bromotryptophan as …
Number of citations: 17 www.sciencedirect.com
S Mahboobi, S Dove, PJ Bednarski, S Kuhr… - Journal of natural …, 1997 - ACS Publications
… Compound 1 was prepared by reacting 5-bromotryptamine and (S)-(−)-N-(tert-butoxycarbonyl)pyrrolidine-2-carboxyaldehyde in a Pictet−Spengler-type reaction. The debrominated …
Number of citations: 12 pubs.acs.org
H Ishiyama, K Yoshizawa, J Kobayashi - Tetrahedron, 2012 - Elsevier
… 5-Bromotryptamine (19) was prepared as shown in Scheme 5 by using known method. … Treatment of 18 with NaBH 4 and BF 3 ·OEt 2 in THF yielded 5-bromotryptamine (19).4, 11, …
Number of citations: 31 www.sciencedirect.com

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